molecular formula C17H12F2N4O4S B2689828 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 921085-81-6

2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2689828
M. Wt: 406.36
InChI Key: BZPDBIMGBUAUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of 2,6-difluorobenzamide, especially those incorporating 1,3,4-oxadiazol-2-yl methyl groups, exhibit moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This antimicrobial activity stems from the compound's ability to interfere with bacterial cell wall synthesis or disrupt essential biological processes within microbial cells (Jadhav et al., 2017).

Polymer Synthesis

Another significant application is in the synthesis of polymers, where the compound's derivatives serve as monomers or cross-linking agents to produce polymers with specific properties. For example, derivatives containing aramide blocks have been synthesized, leading to polymers with low polydispersity and the potential for creating block copolymers with unique physical properties (Yokozawa et al., 2002).

Anticancer Research

In the realm of anticancer research, derivatives of 2,6-difluorobenzamide have been evaluated for their anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These compounds have been found to exhibit moderate to excellent anticancer activities, highlighting their potential as templates for developing new anticancer agents (Ravinaik et al., 2021).

properties

IUPAC Name

2,6-difluoro-N-[[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O4S/c18-12-2-1-3-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-4-6-11(7-5-10)23(25)26/h1-7H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPDBIMGBUAUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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